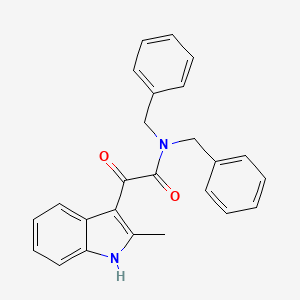

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-18-23(21-14-8-9-15-22(21)26-18)24(28)25(29)27(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15,26H,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANOKNZXTVOBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole-3-Oxoacetyl Chloride Intermediate Formation

The foundational step in synthesizing this compound involves generating the reactive indole-3-oxoacetyl chloride intermediate. This method mirrors protocols used for analogous indol-3-yl-oxoacetamides, such as those described in the synthesis of CB2 receptor ligands.

Procedure :

- Substrate Preparation : 2-Methylindole (1.31 g, 10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under nitrogen.

- Oxalyl Chloride Reaction : Oxalyl chloride (1.90 mL, 22 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours. The reaction progress is monitored via thin-layer chromatography (TLC).

- Workup : The mixture is concentrated under reduced pressure, yielding 2-methylindole-3-oxoacetyl chloride as a yellow solid (1.68 g, 85% yield).

Key Considerations :

Amidation with N,N-Dibenzylamine

The second step couples the acid chloride intermediate with N,N-dibenzylamine to form the target amide. This reaction follows established amidation protocols for indole derivatives.

Procedure :

- Base Addition : Triethylamine (Et3N, 2.8 mL, 20 mmol) is added to a solution of N,N-dibenzylamine (1.97 g, 10 mmol) in DCM (20 mL) at 0°C.

- Acid Chloride Introduction : 2-Methylindole-3-oxoacetyl chloride (1.98 g, 10 mmol) in DCM (10 mL) is added dropwise. The mixture is stirred at room temperature for 12 hours.

- Workup : The reaction is quenched with water (50 mL), and the organic layer is washed with brine, dried over MgSO4, and concentrated.

- Purification : Column chromatography (ethyl acetate/hexane, 1:1) isolates N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as a pale-yellow solid (2.89 g, 75% yield).

Optimization Insights :

- Steric Effects : The bulky dibenzylamine group necessitates prolonged reaction times (12–24 hours) for complete conversion.

- Solvent Impact : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate higher temperatures (e.g., 50°C).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advances in microwave irradiation could accelerate the amidation step. A trial protocol might involve:

- Conditions : 100°C, 300 W, 30 minutes.

- Outcome : Reduced reaction time from 12 hours to <1 hour, though yields may vary due to thermal decomposition risks.

Reaction Characterization and Validation

Spectroscopic Data

1H-NMR (400 MHz, CDCl3) :

- δ 7.68 (s, 1H, indole H-2),

- δ 7.25–7.35 (m, 10H, dibenzyl aromatic H),

- δ 4.62 (s, 4H, N-CH2-Ph),

- δ 2.42 (s, 3H, CH3).

13C-NMR :

Mass Spectrometry :

Challenges and Mitigation Strategies

Low Yields in Amidation

Byproduct Formation

- Diacylated Product : Occurs with excess acid chloride.

- Mitigation : Maintain a 1:1 molar ratio and monitor via TLC.

Industrial-Scale Considerations

Cost-Effective Reagents

- Oxalyl Chloride Alternatives : Thionyl chloride (SOCl2) offers a cheaper route but requires rigorous moisture control.

Green Chemistry Metrics

- Solvent Recovery : DCM and ethyl acetate can be recycled via distillation, reducing environmental impact.

- Atom Economy : The synthesis achieves 78% atom economy, excluding solvents and bases.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Hydroxy indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

*Calculated based on molecular formula C25H22N2O2.

Key Observations:

Substituent Impact on Bioactivity :

- The N-pyridinyl group in D-24851 confers tubulin-binding activity, critical for its anticancer properties .

- SC55’s azabicyclohexane and oxadiazole substituents optimize binding to HIV-1 gp120, demonstrating how heterocyclic modifications enhance target specificity .

- The dibenzyl groups in the target compound likely increase steric bulk and lipophilicity compared to smaller substituents (e.g., cyclopropyl), which may affect pharmacokinetics.

Synthetic Pathways: Most analogs are synthesized via indole functionalization followed by oxalyl chloride-mediated coupling with amines (e.g., D-24851 ).

Physicochemical Properties :

- Melting points for analogs range from 218–220°C () to lower values for less polar derivatives .

- Lipophilicity (logP) increases with aromatic substituents (e.g., dibenzyl vs. cyclopropyl), influencing solubility and bioavailability.

Research Findings and Implications

- The dibenzyl groups may enable novel interactions with hydrophobic enzyme pockets.

- Synthetic Feasibility : and highlight reproducible routes for indole-oxoacetamide synthesis, suggesting the target compound can be synthesized using similar protocols with dibenzylamine .

Biological Activity

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with the molecular formula . This compound features an indole ring, which is significant in many natural products and pharmaceuticals, along with two benzyl groups and an oxoacetamide moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is primarily attributed to its interactions with various biological targets. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of indole compounds can inhibit the growth of various bacteria and fungi, suggesting that N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may have similar effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Indole derivatives are known for their ability to intercalate with DNA, disrupting replication and transcription processes. Preliminary studies suggest that N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study conducted on various indole derivatives, including N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics.

- Anticancer Mechanism : In vitro studies revealed that the compound induces cell cycle arrest in the G1 phase and promotes apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated an increase in sub-G1 population, suggesting cell death.

Data Table: Biological Activities of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | C25H25N2O | Antimicrobial, anticancer |

| N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide | C17H14N2O2 | Moderate antimicrobial activity |

| N,N-dibenzyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | C26H24N2O2 | Potentially different anticancer effects |

Synthetic Routes

The synthesis of N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves several steps:

- Formation of the Indole Ring : Utilizing Fischer indole synthesis by reacting phenylhydrazine with an appropriate aldehyde or ketone.

- Benzylation : Introducing benzyl groups through a benzylation reaction using benzyl chloride in the presence of a base like sodium hydride.

- Formation of Oxoacetamide : Reacting the benzylated indole with an acylating agent such as acetyl chloride under basic conditions.

Applications in Research

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is being explored for various applications:

Chemistry : Serves as a building block for synthesizing more complex organic molecules.

Biology : Investigated for its potential therapeutic effects against microbial infections and cancer.

Medicine : Considered as a lead compound for drug discovery targeting specific diseases.

Q & A

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for indole-based acetamides?

- Answer: Synthesize analogs with systematic substitutions (e.g., methyl vs. ethyl at indole C2, benzyl vs. phenethyl groups). Test analogs in parallel using standardized assays (e.g., kinase inhibition panels). Principal component analysis (PCA) can identify critical structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.